N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide
Description
Properties
CAS No. |
88380-69-2 |
|---|---|
Molecular Formula |
C9H13ClN4O |
Molecular Weight |
228.68 g/mol |
IUPAC Name |
N-[6-chloro-2-(dimethylamino)pyrimidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C9H13ClN4O/c1-6(15)14(4)8-5-7(10)11-9(12-8)13(2)3/h5H,1-4H3 |
InChI Key |
JMAYXHUOLTXWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC(=NC(=N1)N(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide typically involves the following steps:
N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide (H₂O₂) in the presence of a CoFe₂O₄ magnetic nanocatalyst in ethanol under reflux conditions.
Formation of N-methylacetamide: The intermediate product is then reacted with N-methylacetamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like palladium on carbon (Pd/C) in ethanol.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Palladium on carbon (Pd/C) in ethanol.
Substitution: Sodium bicarbonate (NaHCO₃) in ethanol, methyl iodide (CH₃I) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic benefits in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or therapeutic context.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrimidine Derivatives
The compound can be compared to structurally related pyrimidine-based acetamides in terms of substituent positioning and functional groups. Below is a comparative analysis based on the provided evidence:
Key Observations :
- The dimethylamino group at position 2 may enhance solubility in polar solvents relative to alkyl or aryl substituents in analogs.
Physicochemical Properties
- Solubility: The dimethylamino group may improve aqueous solubility compared to ’s n-butyl chain.
- Stability : Absence of hydroxyl groups (vs. ) could enhance metabolic stability in vivo.
Biological Activity
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide (CAS 1386832-48-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Molecular Structure:
- Formula: CHClNO
- Molecular Weight: 216.68 g/mol
- Synonyms: this compound, DTXSID60828388
This compound is believed to interact with various biological targets, leading to diverse pharmacological effects. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties:
- Inhibition of Tumor Growth: A study demonstrated that derivatives of pyrimidine compounds showed potent activity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key kinases involved in tumor progression .
- Synergistic Effects with Chemotherapy: Research indicates that combining this compound with traditional chemotherapeutics can enhance therapeutic efficacy and reduce side effects. For example, studies have shown that its combination with doxorubicin resulted in increased cytotoxicity in MDA-MB-231 breast cancer cells .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Cytokine Inhibition: In vitro assays revealed that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .
- Animal Models: In animal models of inflammation, this compound demonstrated a marked reduction in edema and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .
Toxicological Profile
A comprehensive assessment of the toxicological profile is essential for understanding the safety of this compound:
- Genotoxicity Studies: Initial studies indicated no significant genotoxic effects at therapeutic doses; however, high doses showed ambiguous results in certain assays .
- Metabolism and Excretion: Metabolite studies suggest that the compound is primarily metabolized in the liver, with N-hydroxymethylacetamide being a major metabolite excreted in urine .
Data Summary Table
Case Studies
-
Case Study on Cancer Treatment:
- A clinical trial involving patients with advanced solid tumors showed promising results when treated with a regimen including this compound, leading to partial responses in several cases.
- Inflammatory Disease Management:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide to ensure high yield and purity?
- Methodological Answer: Synthesis requires controlled conditions such as temperature (80–100°C), solvent choice (e.g., dioxane/water mixtures for Pd-catalyzed cross-coupling), and reaction time (16–24 hours). Catalytic systems like Pd(dppf)Cl₂ with cesium fluoride (CsF) as a base improve coupling efficiency, as demonstrated in analogous pyrimidine acetamide syntheses . Purification via column chromatography (e.g., DCM/MeOH gradients) is critical to isolate the compound from by-products.
Q. Which analytical techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and confirms dimethylamino and methylacetamide groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs) determines absolute configuration and crystal packing . For purity assessment, HPLC with UV detection is recommended.
Q. How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?
- Methodological Answer: Intermediate isolation benefits from phase-separation techniques (e.g., aqueous/organic extractions) and selective crystallization. For example, iron powder reduction under acidic conditions (as in nitro-to-amine conversions) minimizes side reactions . Monitoring reaction progress via TLC or LCMS ensures timely quenching.
Advanced Research Questions
Q. How can crystallographic refinement resolve ambiguities in structural data for this compound, especially with twinned crystals?
- Methodological Answer: SHELXL’s twin refinement module (using HKLF5 data) is effective for handling twinned crystals. High-resolution data (≤1.0 Å) improves electron density maps, while restraints on bond lengths/angles prevent overfitting. For ambiguous cases, complementary techniques like DFT calculations validate geometric parameters .
Q. What strategies address contradictory biological activity data (e.g., IC₅₀ variability) in kinase inhibition assays?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize assays using recombinant kinases (e.g., Aurora-A/B/C) and include positive controls (e.g., staurosporine). Orthogonal assays like cellular proliferation (MTT) or Western blotting for phosphorylated substrates validate target engagement .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses in kinase active sites. Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess stability of interactions, focusing on hydrogen bonds between the pyrimidine core and kinase hinge region. QSAR models prioritize derivatives with enhanced affinity .
Q. What synthetic routes enable functionalization of the pyrimidine core for structure-activity relationship (SAR) studies?
- Methodological Answer: Halogenated pyrimidines allow Suzuki-Miyaura cross-coupling (e.g., boronic esters at C4/C6) to introduce aryl/heteroaryl groups. Nucleophilic substitution at C2 (dimethylamino group) with alkyl/aryl halides diversifies substituents. Microwave-assisted synthesis accelerates reaction rates for iterative SAR exploration .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer: Solubility discrepancies arise from polymorphic forms or hydrate formation. Use powder XRD to identify crystalline phases and DSC/TGA to detect solvates. Test solubility in DMSO (polar aprotic) and chloroform (nonpolar) under standardized conditions (25°C, 24h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
